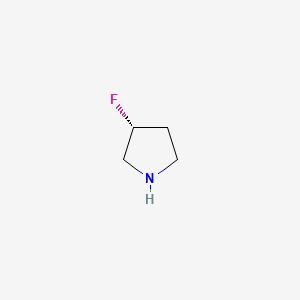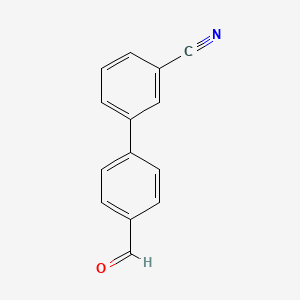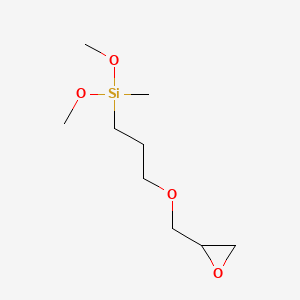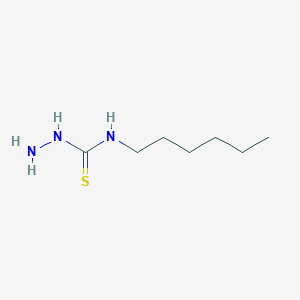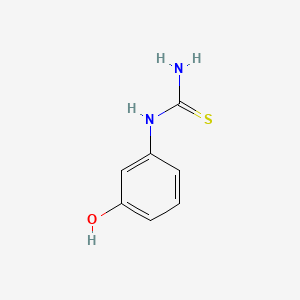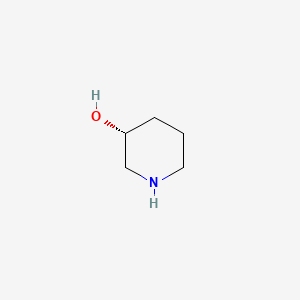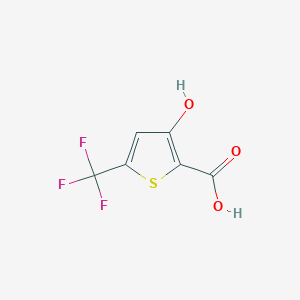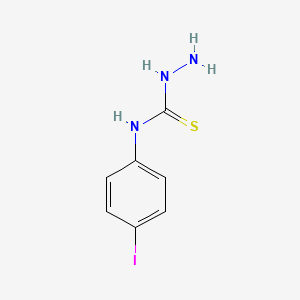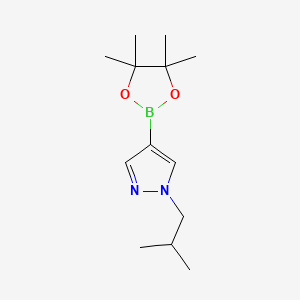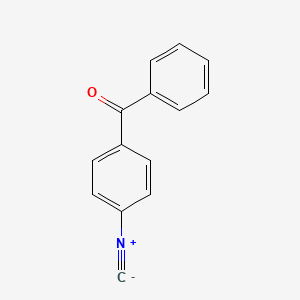
5-吗啉-4-基-1,3,4-恶二唑-2-胺
描述
科学研究应用
5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine has a wide range of applications in scientific research, including:
作用机制
Target of Action
The compound “5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine” belongs to the class of oxadiazoles and morpholines. Oxadiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects . Morpholines are often used in medicinal chemistry due to their ability to act as bioisosteres for other functional groups and their potential to form hydrogen bonds .
Mode of Action
Morpholine rings can also participate in hydrogen bonding and can act as bioisosteres, potentially mimicking the behavior of other functional groups .
Biochemical Pathways
Without specific information on “5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine”, it’s difficult to predict the exact biochemical pathways it might affect. Based on the known activities of oxadiazoles and morpholines, it could potentially be involved in pathways related to inflammation, bacterial or fungal infections .
Pharmacokinetics
Morpholine derivatives are generally well absorbed and distributed in the body due to their polarity .
Result of Action
Based on the known activities of oxadiazoles and morpholines, it could potentially have antibacterial, antifungal, or anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can often affect the stability and activity of chemical compounds .
生化分析
Biochemical Properties
5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of neurotransmitters . The nature of these interactions involves non-covalent binding to the active sites of these enzymes, thereby blocking their activity.
Cellular Effects
The effects of 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of carbonic anhydrase isoforms, which are related to cancer therapy . This compound can alter gene expression patterns and impact cellular metabolism by inhibiting specific enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, such as AChE and BChE, and preventing their catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes.
Dosage Effects in Animal Models
The effects of 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by inhibiting target enzymes without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, such as respiratory irritation and skin irritation . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to inhibit the activity of aldose reductase, an enzyme involved in glucose metabolism . This inhibition can lead to changes in the levels of metabolites and affect overall metabolic processes.
Transport and Distribution
The transport and distribution of 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with its target biomolecules . The localization of the compound can affect its activity and function, as it needs to be in the right place to exert its effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or polyphosphoric acid (PPA) . The reaction conditions often require controlled temperatures and specific solvents to ensure the successful formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
相似化合物的比较
Similar Compounds
Some compounds similar to 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine include:
Furamizole: An antibacterial agent with a similar oxadiazole ring structure.
Nesapidil: An antiarrhythmic agent with a related chemical structure.
Raltegravir: An antiviral drug that also contains an oxadiazole ring.
Tiodazosin: An antihypertensive agent with structural similarities.
Uniqueness
What sets 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine apart from these similar compounds is its unique combination of the morpholine and oxadiazole rings, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
5-morpholin-4-yl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEQVWNRKBMEHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375036 | |
| Record name | 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496057-17-1 | |
| Record name | 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 496057-17-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


